Bis(4-iodophenyl)amine
Overview
Description
Bis(4-iodophenyl)amine , also known as 4,4’-Dibromodiphenylamine , has the molecular formula C12H9I2N . It is a solid compound with a molecular weight of 421.02 g/mol . The chemical structure consists of two phenyl rings connected by an amino group, with iodine atoms substituted at the 4-position of each phenyl ring .
Synthesis Analysis
The synthesis of Bis(4-iodophenyl)amine involves the reaction of an aldehyde or ketone with a primary amine. Specifically, it can be prepared through the reaction of an aldehyde or ketone with 4-iodoaniline (a primary amine) . The detailed mechanism for this reaction is essentially identical to the formation of imines and can be summarized as follows:
Molecular Structure Analysis
The molecular structure of Bis(4-iodophenyl)amine consists of two phenyl rings connected by an amino group. The iodine atoms are substituted at the 4-position of each phenyl ring .
Chemical Reactions Analysis
Bis(4-iodophenyl)amine can undergo various chemical reactions, including nucleophilic addition reactions with other functional groups. For example, it can react with aldehydes or ketones to form imines (Schiff bases) .
Physical And Chemical Properties Analysis
Scientific Research Applications
Application in Materials Science and Polymer Research
Field
Summary of the Application
Bis(4-iodophenyl)amine is used as a building block in the creation of small molecule semiconductors . These semiconductors are crucial components in a variety of electronic devices.
Methods of Application
The specific methods of application can vary widely depending on the type of semiconductor being created. However, the process generally involves combining Bis(4-iodophenyl)amine with other chemical compounds under controlled conditions to form the desired semiconductor material .
Results or Outcomes
The use of Bis(4-iodophenyl)amine in the creation of small molecule semiconductors can result in materials with desirable electronic properties. These materials can be used in a variety of applications, including in the manufacture of electronic devices .
Application in the Synthesis of Novel Polyimides
Field
Summary of the Application
Bis(4-iodophenyl)amine has been used in the synthesis of novel polyimides . Polyimides are a type of polymer that are known for their good thermal stability, chemical resistance, and excellent mechanical and electrical properties .
Methods of Application
In one study, a new aromatic diamine bearing ether and pendant 9 (10H)-anthrone groups was reacted with various aromatic dianhydrides to yield the corresponding cardo polyimides via the poly (amic acid) (PAA) precursors and thermal or chemical imidization .
Results or Outcomes
The resulting polyimides were predominantly amorphous, and displayed excellent thermal stability with glass-transition temperature of 290–359 °C, 10% weight loss temperature of 522–566 °C, and the residue of 59–65% at 800 °C in nitrogen . Most of the polyimides obtained by chemical cyclodehydration procedure were found to be soluble in NMP, DMF and mcresol at room temperature .
Safety And Hazards
- MSDS : Link to MSDS
Future Directions
properties
IUPAC Name |
4-iodo-N-(4-iodophenyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9I2N/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLIWXXAQHNDHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9I2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513729 | |
Record name | 4-Iodo-N-(4-iodophenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80513729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-iodophenyl)amine | |
CAS RN |
20255-70-3 | |
Record name | 4-Iodo-N-(4-iodophenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80513729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(4-iodophenyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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